REACTION_SMILES
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[O:20]=[C:21]1[CH2:22][S:23][C:24](=[O:25])[NH:26]1.[c:1]1([C:7]#[C:8][c:9]2[cH:10][o:11][c:12]3[c:13]2[cH:14][c:15]([CH:18]=[O:19])[cH:16][cH:17]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([C:7]#[C:8][c:9]2[cH:10][o:11][c:12]3[c:13]2[cH:14][c:15]([CH:18]=[C:22]2[C:21](=[O:20])[NH:26][C:24](=[O:25])[S:23]2)[cH:16][cH:17]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CSC(=O)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc2occ(C#Cc3ccccc3)c2c1
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Name
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Type
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product
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Smiles
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O=C1NC(=O)C(=Cc2ccc3occ(C#Cc4ccccc4)c3c2)S1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |